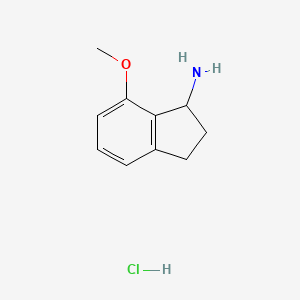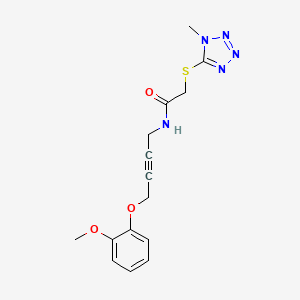![molecular formula C19H19N3O6S2 B2454250 N-[3-(6-メチルスルホニルピリダジン-3-イル)フェニル]-3,4-ジメトキシベンゼン-1-スルホンアミド CAS No. 1005303-83-2](/img/structure/B2454250.png)
N-[3-(6-メチルスルホニルピリダジン-3-イル)フェニル]-3,4-ジメトキシベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine
科学的研究の応用
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Formation of the Pyridazinyl Group: This step involves the synthesis of the pyridazinyl ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
作用機序
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide: Unique due to its specific combination of functional groups.
Other Pyridazinyl Compounds: Share the pyridazinyl core but differ in other functional groups.
Sulfonamide Derivatives: Contain the sulfonamide group but may lack the methoxy or pyridazinyl groups.
Uniqueness
The uniqueness of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-27-17-9-7-15(12-18(17)28-2)30(25,26)22-14-6-4-5-13(11-14)16-8-10-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCPBMSFKWFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)
![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)
![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)

![3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2454176.png)

![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)
![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)
![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)
![N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

